molecular formula C23H18FN3O B11157105 N-(4-fluorophenethyl)-2-(2-pyridyl)-4-quinolinecarboxamide

N-(4-fluorophenethyl)-2-(2-pyridyl)-4-quinolinecarboxamide

Cat. No.: B11157105
M. Wt: 371.4 g/mol
InChI Key: AZHHVOPNSRFUBV-UHFFFAOYSA-N
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Description

N-(4-fluorophenethyl)-2-(2-pyridyl)-4-quinolinecarboxamide is a synthetic small molecule based on a quinolinecarboxamide scaffold, designed for professional research applications. Compounds within the quinoline and quinolinone family are recognized as privileged structures in medicinal chemistry and are investigated for a wide spectrum of biological activities . This molecule features a 4-fluorophenethyl moiety and a 2-pyridyl group, modifications that are often explored to optimize a compound's interaction with biological targets. Intended Research Applications: This compound is provided for research use only and is intended for in vitro studies. Potential research directions may include, but are not limited to, investigations into enzyme inhibition, receptor binding assays, and cellular signaling pathways. The quinolinone-carboxamide core is a structure of interest in various pharmacological fields . Handling and Safety: Researchers are responsible for conducting all necessary safety assessments before using this material. This product is not intended for diagnostic or therapeutic use in humans or animals. It is strictly for use in a controlled laboratory setting by qualified professionals. Ordering Information: For detailed specifications, including certificate of analysis, purity (typically ≥95% by HPLC), and shipping information, please contact our sales team.

Properties

Molecular Formula

C23H18FN3O

Molecular Weight

371.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H18FN3O/c24-17-10-8-16(9-11-17)12-14-26-23(28)19-15-22(21-7-3-4-13-25-21)27-20-6-2-1-5-18(19)20/h1-11,13,15H,12,14H2,(H,26,28)

InChI Key

AZHHVOPNSRFUBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCCC4=CC=C(C=C4)F

Origin of Product

United States

Biological Activity

N-(4-fluorophenethyl)-2-(2-pyridyl)-4-quinolinecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly as a modulator of the TRPV4 ion channel. This article aims to delve into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

The compound primarily interacts with the TRPV4 ion channel, which is implicated in various physiological processes including pain sensation, inflammation, and vascular permeability. TRPV4 is a polymodal cation channel activated by multiple stimuli such as temperature and mechanical stress. Inhibition of TRPV4 has been proposed as a therapeutic strategy for conditions like pulmonary edema and chronic pain .

Structure-Activity Relationships (SAR)

Research indicates that modifications in the chemical structure of this compound can significantly influence its biological activity. The presence of specific functional groups, such as electron-withdrawing substituents on the aromatic rings, enhances the compound's efficacy as a TRPV4 antagonist. For instance, compounds with bulky electron-rich groups have shown improved modulation compared to those with smaller electronegative substituents .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits selective antagonistic activity against TRPV4. The compound was evaluated in living cells overexpressing TRPV4, revealing an IC50 value indicative of its potency. Notably, derivatives of this compound have been synthesized and tested, with some exhibiting enhanced antagonistic properties compared to the parent compound .

Case Studies

  • Pulmonary Edema Treatment : A study highlighted the role of TRPV4 antagonists, including this compound, in alleviating pulmonary edema associated with COVID-19. The antagonism of TRPV4 was linked to reduced lung permeability and improved respiratory function in experimental models .
  • Cancer Cell Lines : The compound's effect on cancer cell lines such as HeLa (cervical carcinoma) and A549 (lung carcinoma) was assessed using the MTT assay. Results indicated that at concentrations up to 25 µM, this compound did not exhibit significant cytotoxicity, suggesting a favorable therapeutic window for further development .

Data Table: Biological Activity Summary

Compound Target Activity Type IC50 (µM) Notes
This compoundTRPV4Antagonist5.30Effective against pulmonary edema
Benzyl ester analog of amideTRPV4Antagonist5.41More potent than original amide
GSK2193874TRPV4Antagonist45.9Developed for congestive heart failure

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of quinoline derivatives, including N-(4-fluorophenethyl)-2-(2-pyridyl)-4-quinolinecarboxamide. Research indicates that compounds within this class exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves inhibiting translation elongation factor 2, which is crucial for the parasite's survival and replication .

Respiratory Diseases Treatment

The compound has been investigated for its potential in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It is often combined with other active ingredients to enhance therapeutic efficacy. For instance, it may be used alongside beta-2 adrenoceptor agonists or corticosteroids to improve lung function and manage inflammation effectively .

TRPV4 Modulation

This compound has been identified as a modulator of the transient receptor potential vanilloid 4 (TRPV4). This receptor plays a role in various physiological processes, including pain sensation and inflammation. Compounds that target TRPV4 are being explored for their potential to treat conditions like pulmonary edema and other inflammatory disorders .

Anticancer Properties

The compound has shown promise in preclinical studies as an anticancer agent. It has been tested against various cancer cell lines, demonstrating selective cytotoxicity without significant effects on normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .

Case Studies and Research Findings

StudyFindingsImplications
Study on Antimalarial ActivityDemonstrated potent activity against Plasmodium falciparum with low nanomolar potencyPotential for development as a new antimalarial drug
Investigation of Respiratory ApplicationsCombined with beta-agonists showed improved efficacy in asthma modelsCould lead to new combination therapies for respiratory diseases
TRPV4 Modulation StudyIdentified as a TRPV4 antagonist with significant effects on lung edema modelsMay provide new avenues for treating pulmonary conditions

Chemical Reactions Analysis

Core Reaction Types and Mechanisms

The compound participates in four primary reaction categories:

Amidation and Hydrolysis

The carboxamide group (-C(=O)N-) undergoes:

  • Acid-catalyzed hydrolysis : Cleavage at pH < 2 produces 2-(2-pyridyl)-4-quinolinecarboxylic acid and 4-fluorophenethylamine.

  • Base-mediated hydrolysis : At pH > 10, yields sodium 2-(2-pyridyl)-4-quinolinecarboxylate.

Reaction TypeConditionsProductsYield (%)
Acid hydrolysis1M HCl, 80°CCarboxylic acid + amine72–78
Base hydrolysis1M NaOH, refluxSodium carboxylate65–70

Pyridine and Quinoline Ring Modifications

The heteroaromatic rings enable:

  • Electrophilic substitution : Bromination at quinoline C3 using Br₂/FeBr₃.

  • Nucleophilic substitution : Fluorine displacement in phenethyl group with KCN/EtOH.

For bromination:
Reagents : Br₂ (1.2 eq), FeBr₃ (0.1 eq), CHCl₃, 25°C
Product : 3-bromo-N-(4-fluorophenethyl)-2-(2-pyridyl)-4-quinolinecarboxamide
Yield : 58%

Organophosphorus-Catalyzed Cyclizations

Triethylphosphite-mediated reactions facilitate nitroarene deoxygenative cyclization (Figure 1.4A) . While not directly tested on this compound, analogous quinoline derivatives form iminophosphorane intermediates during Cadogan cyclization .

Coupling Reactions

The pyridyl group participates in cross-coupling:

  • Suzuki-Miyaura : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C).

  • Buchwald-Hartwig amination : With primary amines (Pd₂(dba)₃, Xantphos, 100°C).

Coupling TypeSubstrateCatalyst SystemYield (%)
Suzuki4-MeO-C₆H₄B(OH)₂Pd(PPh₃)₄/K₂CO₃63
Buchwaldn-ButylaminePd₂(dba)₃/Xantphos55

Synthetic Pathways

Key methods for synthesizing the compound include:

2.1 Carbodiimide-Mediated Amidation

  • Reagents : 2-(2-Pyridyl)-4-quinolinecarboxylic acid, 4-fluorophenethylamine, EDCI, DMAP

  • Conditions : DCM, 0°C → RT, 12 hr

  • Yield : 82%

2.2 Friedel-Crafts Acylation

  • Substrate : 2-(2-Pyridyl)quinoline

  • Acylating agent : 4-Fluorophenethyl isocyanate

  • Catalyst : AlCl₃

  • Yield : 68%

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally similar analogs:

CompoundStructural FeaturesKey Reactivity Differences
2-(Pyridin-2-yl)quinolineLacks fluorophenethyl groupNo amidation/hydrolysis pathways
N-(4-Fluorophenyl)quinoline-4-carboxamideLacks pyridyl substituentReduced cross-coupling activity
6-Fluoroquinoline derivativesFluorine on quinoline coreHigher electrophilic substitution rates

Mechanistic Insights

  • Amide hydrolysis : Proceeds via tetrahedral intermediate stabilized by quinoline’s electron-withdrawing effect.

  • Cadogan-type cyclization : Proposed iminophosphorane intermediate aligns with triethylphosphite-mediated nitro reductions (Figure 1.4B) .

  • Fluorine substitution : SNAr mechanism favored by para-fluorine’s strong electron-withdrawing effect.

Stability and Storage Recommendations

  • Thermal stability : Decomposes above 240°C (DSC data).

  • Light sensitivity : Degrades under UV exposure (t₁/₂ = 14 days at 25°C).

  • Recommended storage : Argon atmosphere, -20°C, amber glass vials.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key analogs and their properties:

Compound Name Quinoline Substituent Amide Substituent Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Purity (%) Source
Target Compound 2-(2-pyridyl) N-(4-fluorophenethyl) C₂₃H₁₉FN₃O 372.42 - - - -
5a1 () 2-(substituted phenyl) N-(3-dimethylaminopropyl) C₃₁H₃₉N₇O₂ 565.69 64 182.3–184.2 99.4
5a5 () 2-(substituted phenyl) N-(3-dimethylaminopropyl) C₂₈H₃₆N₆O₃ 504.62 59 188.1–189.4 97.6
2-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl] 2-(4-ethoxyphenyl) N-(4-fluorobenzyl) C₂₅H₂₁FN₂O₂ 400.45 - - -
2-(4-methylphenyl)-N-(2-pyridinyl) 2-(4-methylphenyl) N-(2-pyridinyl) C₂₂H₁₇N₃O 339.39 - - -
N-(5-chloro-2-methoxyphenyl)-2-(2-thienyl) 2-(2-thienyl) N-(5-chloro-2-methoxyphenyl) C₂₁H₁₅ClN₂O₂S 394.87 - - -
Key Observations:
  • The 4-fluorophenethyl amide enhances lipophilicity relative to benzyl () or dimethylaminopropyl () groups, which could improve membrane permeability.
  • Molecular Weight : The target compound (MW 372.42) is smaller than analogs like 5a1 (MW 565.69), suggesting better bioavailability.
  • Synthetic Efficiency: Yields for analogs range from 54–67% (), with purities >97%, indicating robust synthetic protocols for quinolinecarboxamides.

Unique Advantages of the Target Compound

  • Dual Functional Groups : The combination of 2-pyridyl (electron-withdrawing) and 4-fluorophenethyl (lipophilic) groups may balance solubility and target binding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-fluorophenethyl)-2-(2-pyridyl)-4-quinolinecarboxamide?

  • Methodological Answer : The compound can be synthesized via carboxamide coupling using activating agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF (dimethylformamide) as a solvent. For example, coupling 4-quinolinecarboxylic acid derivatives with fluorophenethylamines under inert conditions at room temperature, followed by purification via vacuum filtration and HPLC using Zorbax SB-C18 columns with gradient elution .

Q. How is structural characterization performed for quinolinecarboxamide derivatives like this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS) are critical. For instance, ¹H NMR in DMSO-d₆ can resolve aromatic protons (δ 8.5–7.2 ppm) and fluorophenyl groups (δ 7.1–6.8 ppm), while ESI-MS confirms molecular ions (e.g., m/z 376.3 [M+1] for analogous compounds) .

Q. What solvents and reaction conditions minimize side products during synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF, MeCN) with mild bases (N-methylmorpholine, NMM) reduce side reactions. For example, NaIO₄/RuO₂·H₂O in CCl₄/MeCN mixtures under aerobic conditions selectively oxidize furylquinolines without degrading the pyridyl moiety .

Advanced Research Questions

Q. How does the fluorophenethyl substituent influence binding affinity to biological targets (e.g., serotonin receptors)?

  • Methodological Answer : Fluorine’s electronegativity enhances hydrogen bonding and membrane permeability. Comparative studies using radiolabeled analogs (e.g., ¹⁸F-Mefway) via PET imaging can quantify receptor occupancy. Competitive binding assays with 5-HT₁A receptor-expressing cell lines are recommended .

Q. What analytical strategies resolve contradictions in metabolic stability data for fluorinated quinolinecarboxamides?

  • Methodological Answer : Use tandem LC-MS/MS to identify metabolites. For example, exact mass analysis (e.g., 434.0849 Da) distinguishes phase I/II metabolites. Incubate the compound with liver microsomes and compare degradation rates under varied CYP450 inhibitors .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

  • Methodological Answer : Density Functional Theory (DFT) optimizes the pyridyl-fluorophenyl dihedral angle to predict solubility. Molecular docking (e.g., AutoDock Vina) against CYP2C9 crystal structures (PDB: 1OG5) evaluates metabolic liability .

Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction studies?

  • Methodological Answer : Slow vapor diffusion of EtOAc into DCM solutions at 4°C promotes crystal growth. For 4-quinolinecarboxylic acid derivatives, XRPD confirms polymorphic purity, while DSC/TGA assesses thermal stability .

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